N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide
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Overview
Description
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide is an organic compound characterized by the presence of both chlorophenyl and methylphenyl groups attached to a sulfanyl-ethyl and sulfanyl-propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide typically involves the reaction of 4-chlorothiophenol with 2-bromoethylamine to form the intermediate N-(2-[(4-chlorophenyl)sulfanyl]ethyl)amine. This intermediate is then reacted with 3-(4-methylphenylthio)propanoic acid chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated products.
Substitution: Nucleophile-substituted chlorophenyl derivatives.
Scientific Research Applications
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study sulfanyl group interactions in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-[(4-methylphenyl)sulfonyl]propanamide
- 3-[(4-chlorophenyl)sulfanyl]-N-(2-[(4-methylphenyl)sulfanyl]ethyl)propanamide
- N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]butanamide
Uniqueness
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide is unique due to the specific arrangement of its chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS2/c1-14-2-6-16(7-3-14)22-12-10-18(21)20-11-13-23-17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOHQMXOEBHHNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCCSC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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